![molecular formula C7H7NO B12909447 3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one CAS No. 82450-02-0](/img/structure/B12909447.png)
3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azabicyclo[420]octa-1(6),4-dien-2-one is a nitrogen-containing heterocyclic compound This bicyclic structure consists of a six-membered ring fused to a four-membered ring, with a nitrogen atom incorporated into the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one can be achieved through various synthetic routes. One common method involves the Ugi multicomponent reaction, which combines an isocyanide, an aldehyde, an amine, and a carboxylic acid to form the desired bicyclic structure . This reaction is typically carried out under mild conditions, making it an efficient and versatile approach.
Another method involves the photochemical transformation of enone-olefin systems. This approach utilizes [2+2] cycloaddition reactions to construct the bicyclic framework . The reaction conditions often include the use of ultraviolet light and specific catalysts to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The Ugi multicomponent reaction, due to its efficiency and mild conditions, is particularly suitable for large-scale production. Optimization of reaction parameters, such as temperature, solvent, and catalyst concentration, is crucial to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
Applications De Recherche Scientifique
3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial and anticancer applications, the compound is believed to inhibit key enzymes and disrupt cellular processes . Molecular docking studies have shown that the compound can bind to active sites of enzymes, thereby inhibiting their activity and leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound has a different ring structure and is used in drug discovery for its unique pharmacological properties.
Bicyclo[4.2.0]octa-1,5,7-triene: This compound is synthesized using rhodium-catalyzed reactions and has applications in materials science.
The uniqueness of this compound lies in its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
82450-02-0 |
|---|---|
Formule moléculaire |
C7H7NO |
Poids moléculaire |
121.14 g/mol |
Nom IUPAC |
3-azabicyclo[4.2.0]octa-1(6),4-dien-2-one |
InChI |
InChI=1S/C7H7NO/c9-7-6-2-1-5(6)3-4-8-7/h3-4H,1-2H2,(H,8,9) |
Clé InChI |
WXCVAKPVFPOUQO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C1C=CNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-2-methyl-6-{[(pyridin-3-yl)methyl]amino}pyrimidin-4(1H)-one](/img/structure/B12909364.png)
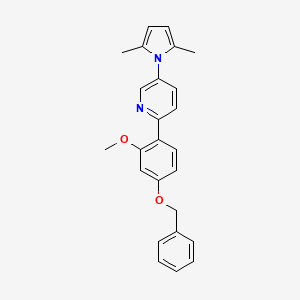
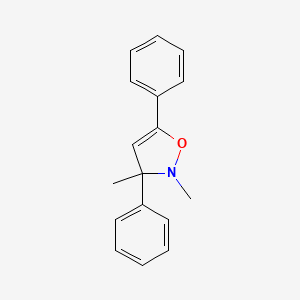
![3-(6-Methoxypyridin-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909379.png)

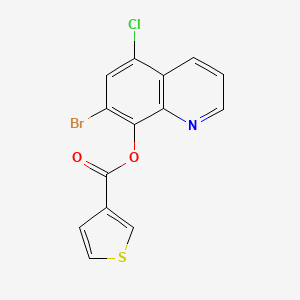
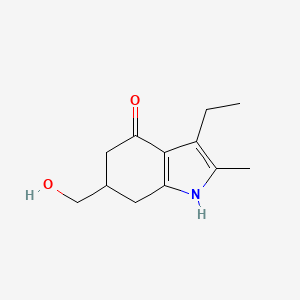
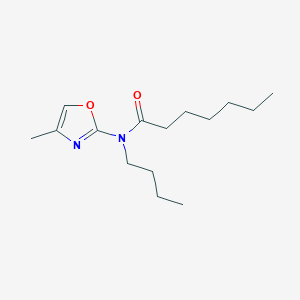
![N,N-Dimethyl-6-[(E)-phenyldiazenyl]pyridazin-3-amine](/img/structure/B12909407.png)
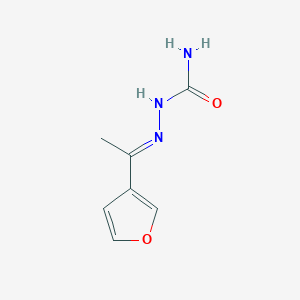

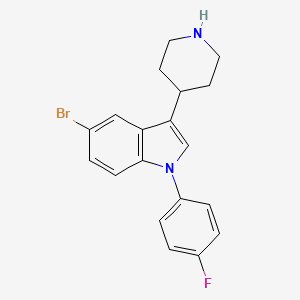
![5-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12909455.png)
![1,1'-Didodecyl[3,3'-bipyrrolidine]-2,2',5,5'-tetrone](/img/structure/B12909457.png)
